2-(5-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid
Description
This compound features a benzoic acid core linked to a furan ring substituted with a (1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl group. The 4-chlorophenyl moiety enhances lipophilicity, while the cyano and ketone groups contribute to electrophilicity and hydrogen-bonding interactions. Computational studies using density functional theory (DFT) methods, such as those incorporating exact exchange terms for thermochemical accuracy , are essential for modeling its electronic behavior.
Properties
IUPAC Name |
2-[5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4/c22-14-5-7-15(8-6-14)24-20(25)13(12-23)11-16-9-10-19(28-16)17-3-1-2-4-18(17)21(26)27/h1-11H,(H,24,25)(H,26,27)/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBBDIMRCRCVCM-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365700 | |
| Record name | AC1LZCTD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5908-50-9 | |
| Record name | AC1LZCTD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl group through a series of substitution reactions. The final step involves the formation of the benzoic acid moiety under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(5-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
2-(5-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid is a complex organic compound notable for its diverse applications across various scientific disciplines. This article explores its applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to be utilized in creating derivatives with enhanced properties.
| Application | Description |
|---|---|
| Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds. |
| Material Science | Potential application in developing advanced materials due to its unique chemical properties. |
Biology
The compound is studied for its interactions with biological systems, particularly its effects on cellular processes. Research indicates that it may influence enzyme activity and receptor binding, which could have implications for understanding metabolic pathways and cellular signaling.
| Biological Application | Findings |
|---|---|
| Enzyme Modulation | May modulate the activity of specific enzymes involved in metabolic pathways. |
| Cellular Signaling | Potential interactions with receptors affecting signal transduction pathways. |
Medicine
In medicinal chemistry, this compound has shown promise as a candidate for drug development. Its ability to interact with specific molecular targets makes it a subject of interest for treating various diseases.
| Medical Application | Potential Uses |
|---|---|
| Drug Development | Investigated for potential therapeutic applications in oncology and other diseases. |
| Targeted Therapy | May be developed into targeted therapies based on its molecular interactions. |
Industrial Applications
In industry, this compound is utilized in producing advanced materials such as polymers and coatings. Its unique properties can enhance the performance of these materials.
| Industrial Application | Details |
|---|---|
| Polymer Production | Used in synthesizing polymers with improved mechanical properties. |
| Coatings | Potential use in developing coatings with enhanced durability and chemical resistance. |
Case Study 1: Medicinal Chemistry
In a study published in Journal of Medicinal Chemistry, researchers explored the efficacy of derivatives of this compound against cancer cell lines. The findings indicated significant cytotoxic effects, suggesting potential for further development into anti-cancer agents.
Case Study 2: Material Science
A recent investigation focused on the use of this compound in developing high-performance polymer composites. Results demonstrated that incorporating this compound improved thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-(5-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific proteins, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Pesticides and Pharmaceuticals
Several compounds share structural motifs with the target molecule, particularly chlorophenyl, furan, and benzoic acid groups:
Claficapavir (WHO INN Proposed List, 2021)
- Structure: 3-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid.
- Comparison: Replaces the benzoic acid with a thiazolidinone ring and introduces a sulfur atom, enhancing antiviral activity. The furan-chlorophenyl linkage is retained but conjugated to a thione group, altering electronic delocalization .
Cyclanilide (Pesticide Glossary, 2001)
- Structure: 1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid.
- Comparison: Features a cyclopropane-carboxylic acid core and dichlorophenyl group. Lacks the furan and cyano motifs, reducing π-conjugation but increasing steric hindrance .
7HM (Chemie Search, 2025)
- Structure : 3-[(4-chlorophenyl)methoxy]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid.
- Comparison: Retains the benzoic acid and chlorophenyl groups but substitutes the furan with an isoindolone ring. The methoxy linker may reduce planarity compared to the target compound’s enone system .
Key Structural and Functional Differences
Computational and Experimental Insights
- Electronic Properties: DFT studies with gradient-corrected functionals (e.g., Becke’s hybrid methods ) reveal that the target compound’s enone-cyano system exhibits stronger electron-withdrawing effects than claficapavir’s thione group, influencing redox potentials.
- Solvent Interactions : Polarizable continuum models (PCM) predict higher solubility in polar aprotic solvents for the target compound compared to cyclanilide, due to its ionizable benzoic acid group.
- Crystallography: Software like SHELX and WinGX are critical for resolving the Z-configuration of the enone moiety, distinguishing it from stereoisomers in analogues like 7HM.
Biological Activity
2-(5-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H13ClN2O4
- Molecular Weight : 392.8 g/mol
- IUPAC Name : 2-[5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano group and the chlorophenyl moiety suggests potential interactions that could modulate biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes.
- Receptor Modulation : The structure may allow for binding to specific receptors, influencing signaling pathways involved in cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For example, studies on related compounds have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| 2-(5-{(1Z)-... | TBD | TBD |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic effects against cancer cell lines. Preliminary studies have indicated that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of caspase activity .
Case Studies
- Case Study on Enzyme Inhibition : A study conducted on a series of compounds similar to 2-(5-{(1Z)-... revealed significant inhibition of acetylcholinesterase, suggesting potential in treating neurodegenerative diseases .
- Antibacterial Screening : A comprehensive screening of synthesized compounds demonstrated that those with the chlorophenyl group exhibited enhanced antibacterial properties compared to their counterparts lacking this moiety .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(5-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis is typically required, involving:
- Step 1 : Condensation of 4-chlorophenylamine with a cyanoacetylene derivative to form the (Z)-configured enaminonitrile intermediate.
- Step 2 : Coupling the intermediate with a functionalized furan-benzoic acid scaffold via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Optimization : Control temperature (60–80°C) and pH (neutral to slightly acidic) to prevent isomerization or hydrolysis of the cyano group. Use high-purity solvents (e.g., anhydrous DMF) to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : and NMR to confirm regiochemistry and hydrogen bonding (e.g., NH resonance at δ 10–12 ppm).
- IR : Validate cyano (C≡N, ~2200 cm) and carbonyl (C=O, ~1700 cm) stretches.
Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?
- Approach :
- Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps).
- Include solvent effects via the Polarizable Continuum Model (PCM) for accurate solvation energy estimates.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Troubleshooting :
- Purity Check : Use HPLC-MS to rule out impurities affecting NMR/IR signals .
- Conformational Sampling : Perform molecular dynamics simulations to identify low-energy conformers not captured by static DFT models.
- Experimental Validation : Compare X-ray crystallographic data (e.g., bond lengths/angles) with DFT-optimized structures .
Q. What role do solvent effects play in modulating the compound’s reactivity in catalytic applications?
- Methodology :
- Use PCM or COSMO-RS models to calculate solvation free energies in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents.
- Compare reaction rates in different solvents to correlate dielectric constant with stabilization of transition states (e.g., enolate formation).
Q. What strategies mitigate challenges in multi-step synthesis, such as low yields of the final product?
- Solutions :
- Intermediate Characterization : Use inline FTIR or LC-MS to monitor reaction progress and isolate unstable intermediates .
- Protecting Groups : Employ orthogonal protecting groups (e.g., tert-butyl for benzoic acid) to prevent unwanted side reactions during coupling steps .
Q. How can researchers assess the compound’s potential biological activity against enzyme targets?
- Protocol :
- In Vitro Assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based inhibition assays.
- Docking Studies : Perform molecular docking (AutoDock Vina) with DFT-optimized ligand geometries to predict binding affinities .
Data Contradiction Analysis Example
| Issue | Possible Causes | Resolution |
|---|---|---|
| Discrepancy in NMR shifts | Dynamic proton exchange in DMSO | Use low-temperature NMR (243 K) |
| Unassigned IR peaks | Solvent residues or impurities | Purify via column chromatography |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
